N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Biological Activity
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 382.38 g/mol |
Molecular Formula | C18H18N6O4 |
LogP | 1.1647 |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 104.657 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes and cancer.
- Receptor Interaction : Potential interactions with receptors involved in signaling pathways could modulate physiological responses.
Biological Activity
Recent studies have explored the biological activity of similar compounds in the same class, providing insights into the potential effects of this compound:
Antidiabetic Activity
Research indicates that derivatives of pyrimidine and pyrazole have shown significant antidiabetic effects. For example, a related compound demonstrated a reduction in blood glucose levels in diabetic rat models by inhibiting glucose absorption and enhancing insulin sensitivity .
Antimicrobial Activity
Some studies have evaluated the antimicrobial properties of similar compounds. For instance, complexes formed with pyrimidine derivatives showed varying degrees of sensitivity against bacterial strains . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic processes.
Case Studies
Several case studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Diabetes Management : A study involving a related hydrazone compound showed a significant decrease in blood glucose levels in diabetic rats compared to control groups .
- Antibacterial Effects : Research on pyrimidine derivatives indicated that certain complexes exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-7(2)12(20)16-11-6-8(3)18-19(11)14-15-10(5)9(4)13(21)17-14/h6-7H,1-5H3,(H,16,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKDLSTXLKFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC(=C(C(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.